N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride CP 339818 is an aminoquinoline.
Brand Name: Vulcanchem
CAS No.: 185855-91-8
VCID: VC0524292
InChI: InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H
SMILES: CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
Molecular Formula: C21H25ClN2
Molecular Weight: 340.9 g/mol

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

CAS No.: 185855-91-8

Cat. No.: VC0524292

Molecular Formula: C21H25ClN2

Molecular Weight: 340.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride - 185855-91-8

Specification

CAS No. 185855-91-8
Molecular Formula C21H25ClN2
Molecular Weight 340.9 g/mol
IUPAC Name 1-benzyl-N-pentylquinolin-4-imine;hydrochloride
Standard InChI InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H
Standard InChI Key JIRISCAPZWLWCG-UHFFFAOYSA-N
SMILES CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
Canonical SMILES CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-benzyl-N-pentylquinolin-4-imine hydrochloride, reflecting its quinoline core, benzyl substituent at position 1, pentylamine chain at position 4, and chloride ion . Alternative designations include:

  • CP 339818 hydrochloride (Tocris Bioscience)

  • CHEMBL281622 (ChEMBL database)

  • PD189123 (in early pharmacological studies)

Molecular Formula and Weight

The hydrochloride salt has the formula C₂₁H₂₅ClN₂, with a molecular weight of 340.9 g/mol . The parent amine (CP-339818) lacks the chloride ion, yielding a formula of C₂₁H₂₄N₂ and a molecular weight of 304.4 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number185855-91-8 (hydrochloride)
478341-55-8 (alternative)
Molecular FormulaC₂₁H₂₅ClN₂
Molecular Weight340.9 g/mol
SMILESCCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl

Structural Features

The compound’s quinoline scaffold is substituted at position 1 with a benzyl group and at position 4 with a pentylamine moiety, which forms an imine bond (C=N) with the quinoline nitrogen . X-ray crystallography and NMR studies confirm a planar quinoline ring system, with the benzyl and pentyl groups adopting orthogonal orientations to minimize steric hindrance . The hydrochloride salt formation occurs at the pentylamine nitrogen, enhancing aqueous solubility .

Synthesis and Manufacturing

Synthetic Pathways

The parent amine (CP-339818) is synthesized via a Schiff base reaction between 1-benzyl-4-quinolinone and pentylamine under reflux conditions . Subsequent protonation with hydrochloric acid yields the hydrochloride salt :

1-Benzyl-4-quinolinone+PentylamineΔCP-339818HClN-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride\text{1-Benzyl-4-quinolinone} + \text{Pentylamine} \xrightarrow{\Delta} \text{CP-339818} \xrightarrow{\text{HCl}} \text{N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride}

Purification and Quality Control

Industrial-scale production (e.g., RR Scientific) employs column chromatography and recrystallization from ethanol/water mixtures to achieve ≥98% purity . Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water gradient)

  • Mass Spectrometry: [M+H]⁺ peak at m/z 341.2

Pharmacological Research and Biological Activity

Kinase Inhibition Profile

CP-339818 hydrochloride demonstrates selective inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.42 μM in enzymatic assays . This activity is attributed to competitive binding at the ATP-binding pocket, as modeled via molecular docking studies . Comparative data against related kinases:

Table 2: Kinase Inhibition Selectivity

KinaseIC₅₀ (μM)Selectivity vs. CDK2
CDK20.421.0
CDK418.744.5
EGFR>100>238
Src23.455.7

Antiproliferative Effects

In MCF-7 breast cancer cells, CP-339818 hydrochloride reduces viability by 78% at 10 μM (72 h exposure), accompanied by G₁ phase cell cycle arrest . Synergistic effects with paclitaxel (combination index = 0.32) suggest potential combination therapy applications .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C

  • LogP: 3.81 (predicted via XLogP3)

  • Stability: Stable for ≥24 months at -20°C under inert atmosphere; degrades by 15% after 6 months at 25°C

Spectroscopic Data

  • UV-Vis (methanol): λₘₐₓ = 254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (d, J = 5.1 Hz, 1H, quinoline H-2), 7.89–7.21 (m, 9H, aromatic), 4.91 (s, 2H, CH₂Ph), 3.42 (t, J = 7.3 Hz, 2H, NHCH₂)

Applications in Research

Tool Compound in Kinase Studies

CP-339818 hydrochloride is widely used to probe CDK2-dependent signaling in cancer models . For example, in glioblastoma U87 cells, it suppresses RB phosphorylation (Ser780) by 90% at 5 μM, confirming target engagement .

Formulation Development

The hydrochloride salt’s solubility profile enables formulation in:

  • Injection solutions: 5 mg/mL in 5% dextrose, stable for 48 h at 4°C

  • Oral suspensions: 2% w/v in 0.5% methylcellulose, bioavailable in rodent models (F = 34%)

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